![molecular formula C9H6FNO2 B1279404 6-Fluoro-7-methylisatin CAS No. 57817-03-5](/img/structure/B1279404.png)
6-Fluoro-7-methylisatin
Overview
Description
6-Fluoro-7-methylisatin is an organic compound with the molecular formula C10H7FO2N. It is a derivative of isatin, a heterocyclic compound known for its diverse pharmacological activities.
Mechanism of Action
Target of Action
6-Fluoro-7-methylisatin, a derivative of isatin, has been found to exhibit diverse pharmacological activities Isatin and its derivatives are known to have a multi-target profile, contributing to their importance in the field of medicinal chemistry as potent chemotherapeutic agents .
Mode of Action
It is known that the structure of isatins, such as the nh at position 1 and carbonyl functions at positions 2 and 3, are leveraged for designing biologically active analogues . The incorporation of fluoro at C-7 or chloro at the C-5 position of the isatin motif enhances the potential .
Biochemical Pathways
Isatin and its derivatives are known to impact multiple biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The presence of a fluorine atom in the compound may influence its lipophilicity and pharmacokinetics .
Result of Action
Isatin and its derivatives are known for their diverse pharmacological activities, including anticancer, anti-tb, antifungal, antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, anti-hiv, and more .
Preparation Methods
The synthesis of 6-Fluoro-7-methylisatin can be achieved through various synthetic routes. One common method involves the fluorination of 7-methylisatin using suitable fluorinating agents under controlled conditions. Another approach is the direct introduction of the fluorine atom into the isatin nucleus through electrophilic substitution reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Fluoro-7-methylisatin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 6-fluoro-7-methylisatin as an anticancer agent. Its derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, including human leukemia cells (K562), hepatocellular carcinoma cells (HepG2), and colon carcinoma cells (HT-29). For instance, one study reported that specific derivatives exhibited IC₅₀ values as low as 1.75 μM against K562 cells, indicating strong antiproliferative activity .
Table 1: Antiproliferative Activities of this compound Derivatives
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
4l | K562 | 1.75 |
4l | HepG2 | 3.20 |
4l | HT-29 | 4.17 |
Neuroprotective Effects
Research has also indicated that isatin derivatives, including this compound, possess neuroprotective properties. These compounds can inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Alzheimer’s disease. By modulating neurotransmitter levels and reducing oxidative stress in neuronal cells, these compounds may offer therapeutic benefits for neurodegenerative conditions .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Its derivatives have demonstrated significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The presence of fluorine in the structure enhances the biological activity compared to non-fluorinated counterparts.
Case Studies and Research Findings
In a recent study focusing on fluorinated isatin derivatives, researchers synthesized several compounds and evaluated their biological activities. Among these, this compound showed enhanced cytotoxicity against cancer cell lines compared to other derivatives without fluorination. This highlights the importance of fluorine substitution in improving pharmacological profiles .
Another investigation into the structure-activity relationship of isatin derivatives revealed that modifications at specific positions significantly influenced their anticancer efficacy. The study found that introducing electron-withdrawing or electron-donating groups could enhance or diminish biological activity depending on their placement within the molecular structure .
Comparison with Similar Compounds
6-Fluoro-7-methylisatin can be compared with other similar compounds, such as:
7-Fluoroisatin: Similar structure but lacks the methyl group at the 7th position.
6-Chloro-7-methylisatin: Similar structure but with a chlorine atom instead of fluorine.
7-Methylisatin: Lacks the fluorine atom at the 6th position.
The presence of the fluorine atom in this compound provides unique properties, such as increased stability and enhanced biological activity, making it distinct from its analogues.
Biological Activity
6-Fluoro-7-methylisatin is a derivative of isatin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fluorine atom at the 6-position and a methyl group at the 7-position of the isatin core. This unique substitution pattern contributes to its distinct biological properties compared to other isatin derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating related isatin derivatives demonstrated that compounds with similar structural features showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 16 μg/mL |
P. aeruginosa | 32 μg/mL | |
Bacillus subtilis | 8 μg/mL |
The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes, which may involve interference with nucleic acid synthesis .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, it has shown cytotoxic effects against several cancer cell lines, including leukemia (K562) and colon cancer (HT-29) cells.
The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:
- Induction of Apoptosis : Compounds similar to this compound have been shown to increase apoptotic cell death in treated cancer cells significantly. For instance, treatment with related compounds resulted in increased percentages of apoptotic cells over time .
- Mitochondrial Dysfunction : The compound's activity may also be linked to alterations in mitochondrial membrane potential, leading to apoptosis through the intrinsic pathway .
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 3.20 | Induction of apoptosis |
HT-29 (Colon Cancer) | 2.67 | Mitochondrial dysfunction |
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound suggests enhanced lipophilicity due to the presence of fluorine, which may improve its absorption and distribution in biological systems . Toxicity assays indicate a favorable safety profile, showing lower toxicity towards normal cells compared to cancerous ones .
Properties
IUPAC Name |
6-fluoro-7-methyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZCVLCXNUKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440301 | |
Record name | 6-Fluoro-7-methylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-03-5 | |
Record name | 6-Fluoro-7-methylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57817-03-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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